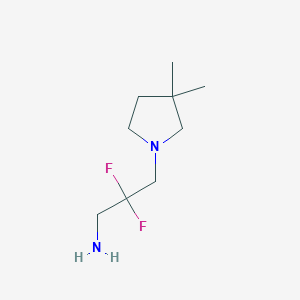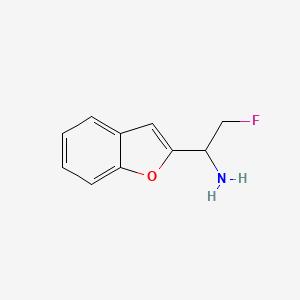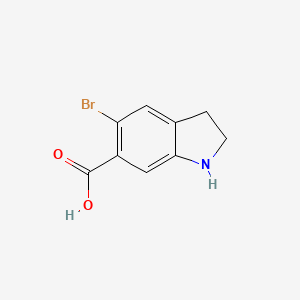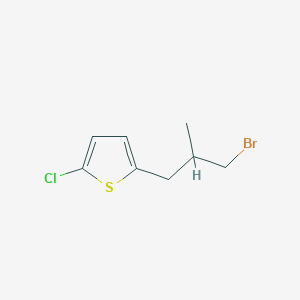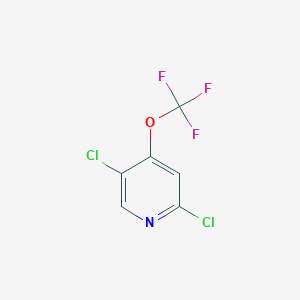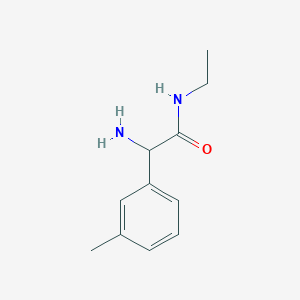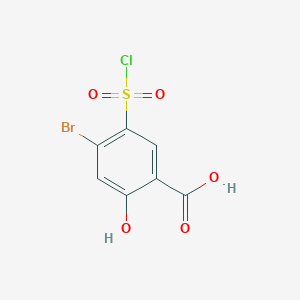
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-hydroxybenzoic acid, followed by chlorosulfonation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to remove the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, making it useful in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- 4-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-nitrobenzoic acid
Uniqueness
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This differentiates it from similar compounds that may have different substituents, such as methyl, fluorine, or nitro groups, which can alter their chemical behavior and applications.
特性
CAS番号 |
1221724-70-4 |
|---|---|
分子式 |
C7H4BrClO5S |
分子量 |
315.53 g/mol |
IUPAC名 |
4-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
InChIキー |
LBRWPXCVGDICPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
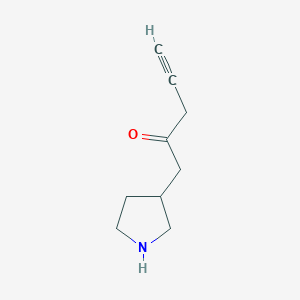
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)


